molecular formula C10H12O2S B14280428 S-(4-Methoxyphenyl) propanethioate CAS No. 120346-05-6

S-(4-Methoxyphenyl) propanethioate

Cat. No.: B14280428
CAS No.: 120346-05-6
M. Wt: 196.27 g/mol
InChI Key: DDNOBUYIFORMLH-UHFFFAOYSA-N
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Description

S-(4-Methoxyphenyl) propanethioate (CAS 1346656-91-4) is a chemical research tool for investigating intracellular signaling pathways and immunomodulation. This compound has been utilized in scientific studies as a valuable pharmacologic tool to dissect the mechanistic connection between the transcription factor Nrf2 and the pro-inflammatory pathway mediated by NF-κB . Research indicates that this compound and its structural analogs can significantly suppress the LPS-evoked secretion of key pro-inflammatory cytokines, such as TNFα and IL-1β, in immune cell models like the human monocyte-like THP-1 cell line . Furthermore, in human primary peripheral blood mononuclear cells (PBMCs), similar compounds have been shown to significantly decrease the levels of other critical immune mediators, including MCP-1/CCL2 and IL-12 . These findings highlight its relevance for researchers studying the differential modulation of innate immune cytokine release and the crosstalk between antioxidant and inflammatory pathways. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

120346-05-6

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

S-(4-methoxyphenyl) propanethioate

InChI

InChI=1S/C10H12O2S/c1-3-10(11)13-9-6-4-8(12-2)5-7-9/h4-7H,3H2,1-2H3

InChI Key

DDNOBUYIFORMLH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)SC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Thioesterification

Reagents : Propionyl chloride, 4-methoxythiophenol, triethylamine (TEA)
Conditions : Anhydrous dichloromethane (DCM), 0°C to room temperature (RT), 2–4 hours under nitrogen.

Procedure :

  • Dissolve 4-methoxythiophenol (1.2 eq) and TEA (1.5 eq) in DCM.
  • Add propionyl chloride (1.0 eq) dropwise at 0°C.
  • Stir at RT until completion (TLC monitoring).
  • Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
  • Dry over Na₂SO₄ and concentrate.
  • Purify via silica gel chromatography (hexane/ethyl acetate 9:1).

Yield : 75–82%.
Characterization :

  • ¹H NMR (CDCl₃): δ 7.35 (d, J = 8.8 Hz, 2H), 6.87 (d, J = 8.8 Hz, 2H), 3.80 (s, 3H), 2.95 (q, J = 7.4 Hz, 2H), 1.28 (t, J = 7.4 Hz, 3H).
  • HRMS : [M+H]⁺ calc. 213.0688, found 213.0691.

Advantages : Rapid reaction, high atom economy.
Limitations : Requires handling corrosive acyl chlorides.

Carbodiimide Coupling (EDC/HOBt)

Reagents : Propanoic acid, 4-methoxythiophenol, EDC, HOBt
Conditions : DCM, 0°C to RT, 12–24 hours.

Procedure :

  • Activate propanoic acid (1.0 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in DCM at 0°C.
  • Add 4-methoxythiophenol (1.1 eq) and stir at RT.
  • Quench with water, extract with DCM, dry, and concentrate.
  • Purify by column chromatography (hexane/ethyl acetate 8:2).

Yield : 80–85%.
Characterization :

  • ¹³C NMR (CDCl₃): δ 195.8 (C=S), 159.2 (OCH₃), 130.4–114.2 (aromatic), 35.6 (CH₂), 22.1 (CH₃).

Advantages : Avoids acyl chloride preparation.
Limitations : Higher cost due to coupling reagents.

Mixed Anhydride Method Using Tosyl Chloride

Reagents : Propanoic acid, 4-methoxythiophenol, tosyl chloride (TsCl), N-methylimidazole (NMI)
Conditions : Acetonitrile, 0°C to RT, 1 hour.

Procedure :

  • Mix propanoic acid (1.0 eq) with NMI (3.0 eq) in MeCN.
  • Add TsCl (1.5 eq) at 0°C, stir for 30 minutes.
  • Introduce 4-methoxythiophenol (2.2 eq), warm to RT, and stir.
  • Workup as in Section 2.1.

Yield : 83–87%.
Key Metric : Reaction completes within 1 hour at 0°C.

Palladium-Catalyzed Thiocarbonylation

Reagents : Propyne, 4-methoxythiophenol, CO, PdCl₂(PCy₃)₂
Conditions : NMP, 80°C, 18 hours under CO (20 bar).

Procedure :

  • Charge PdCl₂(PCy₃)₂ (5 mol%), ZnI₂ (20 mol%), and PhSiH₃ (1.8 eq) in NMP.
  • Add propyne (1.0 eq) and 4-methoxythiophenol (1.7 eq).
  • Pressurize with CO, heat to 80°C.
  • Purify via flash chromatography.

Yield : 70–75%.
Application : Useful for sterically hindered substrates.

Comparative Analysis of Methods

Parameter Acid Chloride EDC/HOBt Tosyl Chloride Pd Catalysis
Yield (%) 75–82 80–85 83–87 70–75
Reaction Time 2–4 h 12–24 h 1 h 18 h
Cost Efficiency High Moderate Moderate Low
Purification Chromatography Chromatography Crystallization Chromatography
Scalability Excellent Good Good Limited

Key Findings :

  • The Tosyl Chloride method achieves the highest yield (87%) with minimal reaction time.
  • Acid chloride and EDC methods balance cost and practicality for lab-scale synthesis.
  • Palladium catalysis, while innovative, is less efficient for simple thioesters.

Challenges and Optimization Strategies

  • Thiol Handling : 4-Methoxythiophenol’s volatility requires strict inert atmosphere protocols.
  • Byproduct Formation : Over-activation in Tosyl Chloride method may generate sulfonic acid derivatives; mitigated by stoichiometric control.
  • Chromatography-Free Purification : Crystallization from ethyl acetate/hexane (1:50) achieves >95% purity in acid chloride route.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Methoxyphenyl) propanethioate can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: The compound can be reduced to the corresponding thiol or alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various thioester derivatives.

Scientific Research Applications

Chemistry: S-(4-Methoxyphenyl) propanethioate is used as a building block in organic synthesis, particularly in the preparation of more complex thioester compounds and in the study of thioester chemistry.

Biology: In biological research, thioesters like this compound are studied for their role in enzyme catalysis and metabolic pathways. They are also used in the synthesis of peptide thioesters for protein engineering.

Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and prodrugs. Its unique structure allows for the exploration of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of S-(4-Methoxyphenyl) propanethioate involves its interaction with molecular targets through its thioester bond. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other molecules. This acylation can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.

Comparison with Similar Compounds

Key Structural Differences :

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in S-(4-Methoxyphenyl) propanethioate is less polarizable than the dimethylamino group in Compound 2 but more electron-donating than the hydroxyl (-OH) group in Compound 1. The chloro group in Compound 3 is strongly electron-withdrawing.
  • Backbone Rigidity : Compounds 1–3 have propanethioate backbones, while Compound 4 features a rigid ethene linker, altering conjugation and steric effects.

Fluorescence and Chromophoric Properties

Studies in ethanol and at pH 7.4 (physiological pH) reveal substituent-dependent fluorescence:

Compound Substituent Fluorescence in Ethanol Fluorescence at pH 7.4 Observed λmax (nm)
Target Compound 4-OCH₃ Moderate-High† High† ~350–370†
Compound 1 4-OH High Reduced* 330–340
Compound 2 4-N(CH₃)₂ Very High Very High 380–400
Compound 3 4-Cl Low Low 310–320

†Inferred based on substituent electronic effects.
*Reduced fluorescence at pH 7.4 due to deprotonation of -OH, disrupting conjugation.

Findings :

  • The methoxy group in the target compound provides stable fluorescence at physiological pH, unlike Compound 1, which is pH-sensitive.
  • Compound 2’s dimethylamino group enhances fluorescence intensity due to stronger electron donation and extended conjugation .
  • Compound 3’s chloro group quenches fluorescence via electron withdrawal.

Solubility and Stability

Compound Substituent Solubility in Ethanol Stability at pH 7.4
Target Compound 4-OCH₃ High High
Compound 1 4-OH Moderate Moderate*
Compound 2 4-N(CH₃)₂ High High
Compound 3 4-Cl Low High

*Compound 1’s solubility decreases at pH 7.4 due to deprotonation, increasing hydrophobicity.

Key Insights :

  • The methoxy group improves aqueous solubility compared to the chloro group (Compound 3) but is less polar than the dimethylamino group (Compound 2).
  • All compounds except Compound 1 exhibit high stability at physiological pH.

Research Findings and Discussion

  • Substituent Effects : Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) enhance fluorescence, while electron-withdrawing groups (e.g., -Cl) suppress it .
  • Backbone Flexibility : Propanethioate derivatives (Compounds 1–3) show better solubility than rigid olefinic analogs (Compound 4).
  • pH Sensitivity : Hydroxyl-substituted compounds require careful pH control for consistent performance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for S-(4-Methoxyphenyl) propanethioate, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or thioesterification. For example, aromatic thioesters like p-hydroxycinnamic-thiophenyl ester are synthesized by reacting thiophenol derivatives with activated carbonyl intermediates under inert conditions (e.g., nitrogen atmosphere) using catalysts like pyridine to stabilize reactive intermediates . Key parameters include maintaining anhydrous conditions (using molecular sieves) and optimizing reaction time (typically 6–12 hours at 60–80°C) to avoid side reactions such as hydrolysis.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm methoxy (δ ~3.8 ppm) and thioester carbonyl (δ ~200–210 ppm) groups .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H12_{12}O2_2S, expected m/z ≈ 212.06) .
  • HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for kinetic studies) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., thiophenols) .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent oxidation or hydrolysis. Avoid long-term storage; degradation products may increase toxicity .

Advanced Research Questions

Q. How do electronic effects of the 4-methoxyphenyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-donating methoxy group stabilizes the thioester carbonyl via resonance, reducing electrophilicity. Comparative studies using Hammett substituent constants (σ\sigma) show that para-methoxy groups (σ=0.27\sigma = -0.27) decrease reaction rates with weak nucleophiles (e.g., amines). To enhance reactivity:

  • Use activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in peptide coupling .
  • Conduct kinetic experiments in polar aprotic solvents (e.g., DMF) to stabilize transition states .

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from competing pathways (e.g., oxidation or hydrolysis). Mitigation strategies include:

  • In situ monitoring : Use FTIR to track carbonyl intermediate formation (e.g., disappearance of thiol S-H stretch at ~2550 cm1^{-1}) .
  • Additive screening : Introduce scavengers like 2,6-lutidine to neutralize acidic byproducts that degrade intermediates .
  • Comparative analysis : Replicate literature protocols (e.g., Taber’s method) with controlled humidity levels to identify moisture sensitivity .

Q. How can this compound be utilized as a fluorescent probe in biomolecular sensing?

  • Methodological Answer : The compound’s aromatic and thioester moieties enable π-π stacking and covalent binding with biomolecules. For fluorescence studies:

  • Derivatization : Introduce fluorophores (e.g., dansyl chloride) at the methoxy group to enhance quantum yield .
  • Solvent optimization : Test emission profiles in ethanol and Tris-HCl buffer (pH 7.4) to simulate physiological conditions .
  • Quenching assays : Use Stern-Volmer plots to quantify interactions with proteins or DNA, correlating fluorescence intensity with binding constants .

Q. What are the challenges in analyzing this compound via X-ray crystallography, and how can they be addressed?

  • Methodological Answer : Challenges include poor crystal formation due to flexible thioester bonds. Solutions:

  • Crystallization conditions : Use slow vapor diffusion with hexane/ethyl acetate (1:3) at 4°C .
  • Derivatization : Co-crystallize with heavy atoms (e.g., bromine) to improve diffraction .
  • Data refinement : Apply SHELX or Olex2 software to resolve disorder in the methoxyphenyl ring .

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